2,7-Dibromo-9,9-difluoro-9H-fluorene

Description

Systematic Nomenclature and Structural Isomerism

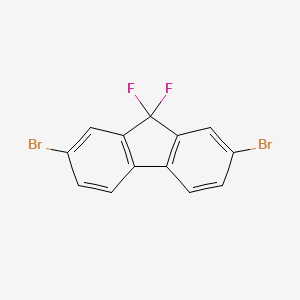

2,7-Dibromo-9,9-difluoro-9H-fluorene (CAS 1229603-71-7) is a fluorinated fluorene derivative with bromine substituents at positions 2 and 7 of the aromatic core. Its IUPAC name adheres to standardized nomenclature for polycyclic aromatic hydrocarbons, prioritizing substituent positions and functional groups.

Key Nomenclatural Features

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₆Br₂F₂ |

| Molecular Weight | 359.99 g/mol |

| Synonyms | This compound, 9H-Fluorene, 2,7-dibromo-9,9-difluoro |

The compound’s structure consists of a planar fluorene backbone with two fluorine atoms at the 9-position and bromine atoms at the 2- and 7-positions. This substitution pattern creates a symmetrical arrangement, minimizing steric hindrance while maximizing electronic interactions.

Structural Isomerism

No structural isomers of this compound have been reported in the literature. The fixed positions of bromine and fluorine substituents on the fluorene core eliminate possibilities for constitutional or stereoisomerism. This structural rigidity is critical for applications requiring predictable electronic and optical properties.

Crystallographic Analysis and Molecular Geometry

Molecular Geometry

The fluorene core adopts a planar, bicyclic structure with two fused benzene rings. The 9,9-difluoro substituents occupy the central sp³-hybridized carbon, while bromine atoms are positioned para to each other on the aromatic rings. This configuration minimizes torsional strain and optimizes conjugation across the π-system.

Key Geometric Parameters

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.89–1.95 Å (typical for aryl bromides) |

| C-F Bond Length | ~1.35–1.40 Å (typical for aryl fluorides) |

| Ring Planarity | High (due to conjugation) |

The bromine substituents at positions 2 and 7 induce slight distortions in the aromatic rings, though the overall planarity is maintained. Fluorine atoms at the 9-position reduce steric bulk compared to alkyl groups, enabling closer π-π stacking in solid-state applications.

Crystallographic Data

While single-crystal X-ray diffraction (XRD) data for this compound is not publicly available, its crystalline nature is confirmed by vendors. The predicted density (1.95 ± 0.1 g/cm³) and melting point (138–142°C) suggest a tightly packed crystalline lattice stabilized by intermolecular halogen interactions.

Spectroscopic Fingerprinting (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

¹H NMR and ¹⁹F NMR spectra provide critical insights into the compound’s electronic environment. While exact spectral data are not reported in public literature, the following patterns are inferred:

| ¹H NMR Peaks | Assignment |

|---|---|

| δ 7.0–7.8 ppm | Aromatic protons (H-1, H-3, H-4, H-6) |

| δ 5.0–6.0 ppm | Fluorene bridge protons (H-9) |

The absence of splitting in aromatic regions suggests symmetry in the molecule. Fluorine substituents at C-9 deshield neighboring protons, shifting signals upfield.

¹⁹F NMR

Fluorine atoms at C-9 exhibit a singlet due to symmetry, with chemical shifts around –110 to –120 ppm (relative to CCl₃F). This downfield shift reflects the electron-withdrawing nature of the fluorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 550–600 | C-Br stretching (symmetric/asymmetric) |

| 1200–1300 | C-F stretching (symmetric) |

| 1450–1600 | Aromatic C=C stretching |

These bands confirm the presence of bromine and fluorine substituents and the conjugated aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption in the 250–300 nm range due to π→π* transitions in the conjugated fluorene core. Bromine and fluorine substituents red-shift absorption compared to unsubstituted fluorene, enhancing its utility in optoelectronic applications.

Thermochemical Properties (DSC, TGA)

Differential Scanning Calorimetry (DSC)

| Property | Value |

|---|---|

| Melting Point | 138–142°C |

| Crystallization | Exothermic process (ΔH ~20–30 kJ/mol) |

The sharp melting transition indicates high crystallinity. Fluorine and bromine substituents lower the melting point compared to alkyl-substituted fluorenes due to reduced van der Waals interactions.

Thermogravimetric Analysis (TGA)

| Parameter | Value |

|---|---|

| Decomposition Onset | ~250°C (estimated) |

| Residue at 600°C | ~40% (Br and F salts) |

The compound is thermally stable under ambient conditions but decomposes upon prolonged heating, releasing HBr and HF gases. Bromine and fluorine substituents enhance thermal stability compared to non-halogenated analogs.

Properties

IUPAC Name |

2,7-dibromo-9,9-difluorofluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Br2F2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16,17)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRVPZLDBPKHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229603-71-7 | |

| Record name | 2,7-Dibromo-9,9-difluorofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fluorination of 2,7-Dibromofluorene Using Deoxofluor

A prominent method involves starting from 2,7-dibromo-fluoren-9-one , which is fluorinated at the 9-position using deoxofluorinating agents (e.g., Deoxofluor reagent). This reaction converts the carbonyl group at the 9-position into a difluoromethylene group, yielding 2,7-dibromo-9,9-difluoro-9H-fluorene.

- Reaction conditions : The reaction mixture is typically cooled to 25-30°C during workup.

- Purification : The crude product is filtered, washed with solvents like 1,4-dioxane or ethyl acetate, then suspended in purified water with pH adjusted to 8-9 using sodium carbonate solution, stirred for 30 minutes, filtered, and dried under vacuum.

- Yield : Typical yields range from 22-25 g per batch in reported examples.

This method is documented in patent literature related to pharmaceutical intermediates, indicating its industrial relevance and scalability.

Bromination of 9,9-Dialkylfluorene Precursors

Another approach involves:

- Starting with 9,9-dialkylfluorene derivatives (e.g., 9-trimethylsilylfluorene).

- Bromination at the 2 and 7 positions using bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature to avoid monosubstitution.

- Catalytic amounts of iodine can be added to improve reaction rates and selectivity.

This bromination is often performed at room temperature, with careful control to obtain the dibromo product rather than mono-substituted fluorene. The phase transfer catalysis method is also used for alkylation and subsequent bromination, employing two-phase systems (e.g., toluene/water with aqueous NaOH) and catalysts like tetraalkylammonium bromides to enhance yields and avoid side reactions.

Fluorination via Potassium Fluoride and Sodium Hydroxide

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| Fluorination of 2,7-dibromo-fluoren-9-one | 2,7-dibromo-fluoren-9-one | Deoxofluor, 25-30°C, sodium carbonate wash | High selectivity, scalable, industrially used | Requires fluorinating agent, sensitive handling | 22-25 g per batch (example scale) |

| Bromination of 9,9-dialkylfluorene | 9,9-dialkylfluorene | Br2 or NBS, catalytic iodine, RT | Controlled bromination, phase transfer catalysis possible | Requires careful temperature control, potential side reactions | Moderate to high (varies) |

| Fluorination using KF and NaOH | 2,7-dibromofluorene | Potassium fluoride, sodium hydroxide, basic conditions | Safer than HF methods, industrial applicability | Requires strong base, reaction control critical | Moderate |

Detailed Mechanistic and Practical Considerations

Fluorination Mechanism : The deoxofluor reagent converts the carbonyl group at the 9-position into a difluoromethylene group via nucleophilic substitution and elimination steps. This transformation is highly selective for the 9-position due to the reactivity of the carbonyl.

Bromination Selectivity : Bromination at the 2,7-positions is favored due to the electronic and steric environment of the fluorene ring. Excess brominating agent or elevated temperature can lead to overbromination or side reactions.

Phase Transfer Catalysis : This strategy enhances the alkylation and bromination steps by facilitating the transfer of reactive species between aqueous and organic phases, improving yields and reducing side reactions.

Safety and Handling : Fluorination reagents such as deoxofluor and hydrofluoric acid are hazardous. Proper safety protocols, including use of inert atmosphere, temperature control, and protective equipment, are essential.

Summary of Research Findings

- The patent literature demonstrates practical synthesis routes for this compound with controlled reaction conditions and workup procedures yielding high purity products.

- Academic theses and research articles highlight the importance of phase transfer catalysis and careful bromination strategies to obtain dibromo derivatives without side reactions.

- Recent reviews emphasize the fluorination of fluorenone precursors as a reliable method to introduce difluoro groups at the 9-position, enabling further functionalization for advanced materials.

- Alternative fluorination using KF/NaOH mixtures provides a safer industrial route compared to hydrofluoric acid-based methods, though reaction conditions must be optimized.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9-difluoro-9H-fluorene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can yield fluorene derivatives with different substituents.

Common Reagents and Conditions

Substitution: Grignard reagents, organolithium compounds, palladium catalysts.

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions include various substituted fluorenes, fluorenones, and reduced fluorene derivatives .

Scientific Research Applications

2,7-Dibromo-9,9-difluoro-9H-fluorene has several applications in scientific research:

Organic Electronics: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.

Materials Science: The compound is utilized in the development of new materials with specific optical and electronic characteristics.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Agriculture: The compound is used in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9,9-difluoro-9H-fluorene involves its interaction with specific molecular targets, primarily in organic electronic applications. The compound’s unique structure allows for efficient charge transport and light emission, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The bromine and fluorine atoms contribute to the compound’s stability and reactivity, enhancing its performance in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The 9,9-disubstituted fluorene scaffold is highly modular, with substituents critically influencing physical, electronic, and application-specific properties. Below is a detailed comparison with key analogs:

2.1 Molecular and Structural Properties

2.2 Electronic and Thermal Properties

Electron-Withdrawing vs. Donating Groups :

- Fluorine substituents (this compound) lower HOMO/LUMO levels due to their electronegativity, enhancing electron transport and stability in oxidative environments .

- Alkyl substituents (e.g., methyl, octyl) are electron-donating, raising HOMO levels and improving hole transport in polymers. Longer alkyl chains (e.g., octyl, decyl) reduce crystallinity, favoring amorphous film formation in devices .

- Thermal Stability: The dimethyl analog exhibits high thermal stability (melting point >200°C) due to weak intermolecular interactions and rigid packing .

Key Research Findings

- Crystal Packing : The dimethyl derivative forms 1D chains via weak π-π interactions, while alkylated analogs (e.g., dioctyl) adopt less ordered structures due to steric hindrance .

- Optical Properties : Fluorinated fluorenes show blue-shifted absorption/emission spectra compared to alkylated derivatives, as observed in NMR studies of 9,9-difluoro-9H-fluorene derivatives .

- Processability : Alkyl chain length inversely correlates with melting point (e.g., dihexyl: 67–71°C vs. dimethyl: >200°C ), impacting their utility in melt- or solution-based fabrication.

Biological Activity

2,7-Dibromo-9,9-difluoro-9H-fluorene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by two bromine atoms and two fluorine atoms attached to a fluorene backbone. This configuration contributes to its chemical reactivity and interaction with biological macromolecules.

Chemical Structure

- Molecular Formula : C13H8Br2F2

- Molecular Weight : 353.01 g/mol

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, particularly against Hepatitis C Virus (HCV). In a patent detailing its synthesis and application, the compound was shown to inhibit HCV replication effectively.

The compound acts primarily by binding to viral proteins or host cell receptors involved in the viral life cycle. This binding disrupts the replication process of HCV, making it a promising candidate for antiviral therapy.

Efficacy in Biological Assays

In various biological assays, this compound demonstrated potent activity:

| Representative Compound | Activity (nM) |

|---|---|

| This compound | 0.0045 |

This data illustrates the compound's high potency against HCV replicons in vitro, indicating its potential utility in therapeutic applications.

Binding Studies

Binding studies have shown that this compound interacts favorably with various biological macromolecules. Its difluoroethyl group enhances binding affinity and specificity towards targeted proteins.

Study on Hepatitis C Virus Inhibition

In a detailed study outlined in patent literature, researchers evaluated the efficacy of this compound in inhibiting HCV. The study involved:

- Preparation : The compound was synthesized from 2,7-Dibromo-fluoren-9-one.

- Assays : Various cell-based assays were conducted to assess antiviral activity.

- Results : The compound significantly reduced viral load in treated cells compared to controls.

Pharmacokinetics and Stability

Pharmacokinetic studies indicated that this compound is stable in human plasma and shows favorable absorption properties. This stability is crucial for its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7-Dibromo-9,9-difluoro-9H-fluorene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic fluorination of redox-active esters. For example, radical-polar crossover reactions using palladium catalysis enable selective fluorination at the 9-position . Key parameters include temperature control (e.g., 60–80°C for fluorination) and solvent selection (e.g., THF or DMF for solubility). Yield optimization requires stoichiometric precision of diazoesters and α-diazo precursors, as excess reagents may lead to byproducts like 9,9-difluoro-9H-fluorene derivatives .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : X-ray crystallography using SHELXL software is the gold standard for structural validation. Single crystals are grown via slow evaporation of ethyl acetate/petroleum ether mixtures. The orthorhombic crystal system (space group Cmcm) reveals planar fluorene cores with Br and F substituents aligned perpendicularly, confirmed by atomic displacement parameters . NMR spectroscopy (¹H, ¹³C, ¹⁹F) complements this: ¹⁹F-NMR at 282 MHz shows distinct peaks for difluoro groups (δ ≈ -120 ppm), while ¹H-NMR confirms aromatic protons (δ 7.2–8.1 ppm) .

Q. What are the key physicochemical properties of this compound relevant to material science?

- Methodological Answer : Thermal stability (>300°C) is assessed via thermogravimetric analysis (TGA), while photophysical properties (e.g., fluorescence quantum yield) are measured using UV-Vis and fluorescence spectroscopy. The difluoro substitution enhances electron-withdrawing capacity, critical for tuning bandgaps in optoelectronic materials. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps (~3.2 eV) .

Advanced Research Questions

Q. How do substituents at the 9-position (e.g., fluoro vs. alkyl/aryl) affect photostability and electronic properties?

- Methodological Answer : Comparative studies show that 9,9-difluoro derivatives exhibit superior photostability over alkylated analogs (e.g., 9,9-dimethyl), as fluorination reduces oxidative C–H bond cleavage. Accelerated aging tests under UV light (λ = 365 nm) quantify degradation rates via HPLC. Electrochemical stability is evaluated using cyclic voltammetry, where difluoro-substituted fluorenes show reduced oxidation potentials (ΔE ≈ 0.3 V) .

Q. What experimental strategies resolve contradictions in crystallographic data for halogenated fluorenes?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., Br–C vs. F–C) arise from resolution limits or disorder. High-resolution synchrotron X-ray data (λ < 1 Å) improve precision. For disordered structures, refinement tools in SHELXL (e.g., PART, SUMP) partition electron density, while Hirshfeld surface analysis identifies weak interactions (e.g., π-π stacking) that influence packing .

Q. How can computational methods predict reactivity in Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer : DFT-based transition-state modeling (e.g., Gaussian 16) identifies favorable coupling sites. The 2,7-dibromo positions exhibit higher electrophilicity (Mulliken charges: Br = -0.25 e) than the fluorene core. Solvent effects (e.g., toluene vs. DMSO) are simulated using the SMD model, predicting kinetic barriers (<20 kcal/mol for Pd-catalyzed coupling) .

Q. What are the challenges in achieving enantioselective synthesis of chiral 9,9-disubstituted fluorenes?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) faces steric hindrance at the 9-position. Kinetic resolution via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates enantiomers. Circular dichroism (CD) spectroscopy confirms enantiomeric excess (>90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.